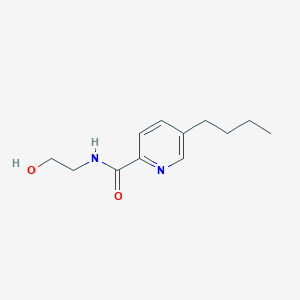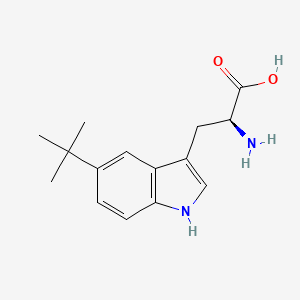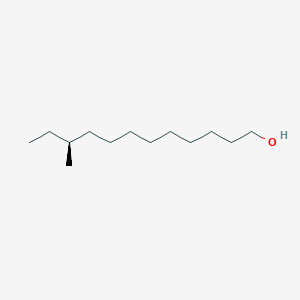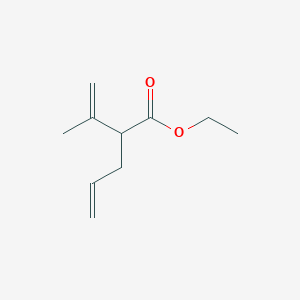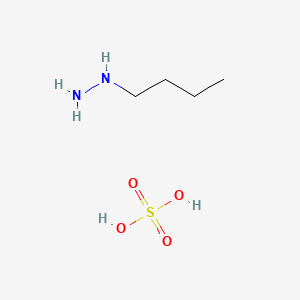
Hydrazine, butyl-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, butyl-, sulfate is a chemical compound that belongs to the class of hydrazine derivatives. It is a salt formed by the reaction of butyl hydrazine with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, butyl-, sulfate can be synthesized by treating an aqueous solution of butyl hydrazine with sulfuric acid. The reaction typically involves the following steps:
Preparation of Butyl Hydrazine: Butyl hydrazine can be prepared by the reaction of butylamine with hydrazine hydrate.
Formation of this compound: The butyl hydrazine is then reacted with sulfuric acid to form the sulfate salt. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically obtained as a crystalline solid.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, butyl-, sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated hydrazine derivatives.
Scientific Research Applications
Hydrazine, butyl-, sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazine, butyl-, sulfate involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Hydrazine sulfate: A similar compound with a hydrazine core but without the butyl group.
Methylhydrazine sulfate: Another derivative with a methyl group instead of a butyl group.
Uniqueness
Hydrazine, butyl-, sulfate is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it particularly useful in specific applications where the butyl group plays a crucial role.
Properties
CAS No. |
70082-35-8 |
|---|---|
Molecular Formula |
C4H14N2O4S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
butylhydrazine;sulfuric acid |
InChI |
InChI=1S/C4H12N2.H2O4S/c1-2-3-4-6-5;1-5(2,3)4/h6H,2-5H2,1H3;(H2,1,2,3,4) |
InChI Key |
MKNWGFVPSYUCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


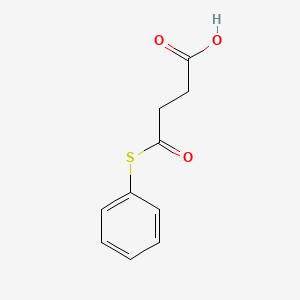
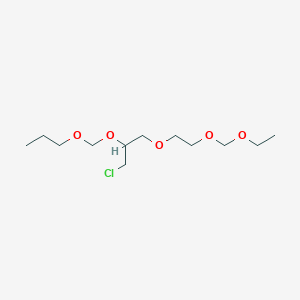
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
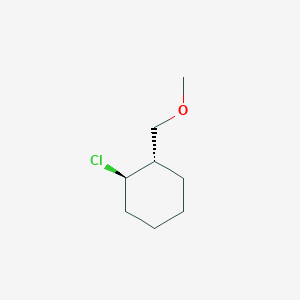
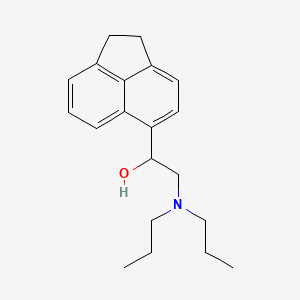
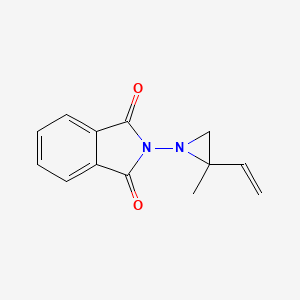

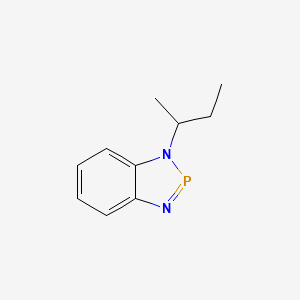
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
